molecular formula C18H19ClN4OS B2532189 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 2185590-61-6

1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2532189
CAS RN: 2185590-61-6
M. Wt: 374.89
InChI Key: IDCKXVWFSTWUKH-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H19ClN4OS and its molecular weight is 374.89. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Research into heterocyclic compounds containing sulfonamido moieties has shown potential for use as antibacterial agents. Compounds synthesized from active methylene compounds, including urea derivatives, exhibited significant antibacterial activities in studies, highlighting their potential application in the development of new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).

Hydrogel Formation

Studies on hydrogelators have demonstrated the ability of certain urea compounds to form hydrogels in acidic environments. The morphology and rheological properties of these gels can be tuned by the anion present, indicating the potential for these compounds in creating customizable hydrogels for various applications (Lloyd & Steed, 2011).

Structural Characterization and Crystallography

Research on the structural characterization of isostructural compounds has led to the synthesis and crystallography of urea-based heterocyclic compounds. These studies provide insights into the molecular conformations and intermolecular interactions of these compounds, which are crucial for understanding their chemical properties and potential applications in materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Anticancer Agents

Pyrazole compounds, including those with urea derivatives, have been investigated for their potential anti-cancer properties. Synthesis and electronic structure analysis suggest these compounds could act as effective anti-cancer agents, offering a new avenue for cancer treatment research (Thomas et al., 2019).

Antimicrobial and Anticancer Activity

Novel pyrazole derivatives with urea moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than reference drugs, and most showed significant antimicrobial activity, indicating their potential in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Corrosion Inhibition

Urea derivatives, specifically triazinyl ureas, have been studied for their corrosion inhibition effects on mild steel in acidic environments. Their strong adsorption on the metal surface and formation of a protective layer highlight their potential as efficient corrosion inhibitors, with applications in materials protection and preservation (Mistry, Patel, Patel, & Jauhari, 2011).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4OS/c1-12-9-13(2)23(22-12)17(14-7-8-25-11-14)10-20-18(24)21-16-6-4-3-5-15(16)19/h3-9,11,17H,10H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCKXVWFSTWUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)NC2=CC=CC=C2Cl)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea

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